2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate
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Overview
Description
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate is an organic compound with the molecular formula C15H10Br3ClO2 and a molecular weight of 497.4037 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine) and methyl groups attached to a phenyl ring, making it a highly substituted aromatic ester.
Preparation Methods
The synthesis of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate typically involves the bromination of 3,5-dimethylphenyl compounds followed by esterification with 4-chlorobenzoic acid. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron or aluminum chloride under acidic conditions . The esterification process involves the reaction of the brominated phenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Chemical Reactions Analysis
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms enhances its binding affinity to these targets, potentially leading to inhibitory or stimulatory effects . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate include:
1,2,4,5-Tetrabromo-3,6-dimethoxybenzene: Another highly brominated aromatic compound with different substituents.
2,5-Dibromo-3,4-dihexylthiophene: A brominated thiophene derivative used in organic electronics.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: A brominated phenyl compound with methoxy and methyl groups.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2,4,6-tribromo-3,5-dimethylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3ClO2/c1-7-11(16)8(2)13(18)14(12(7)17)21-15(20)9-3-5-10(19)6-4-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPLJNHCVKVRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC(=O)C2=CC=C(C=C2)Cl)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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